2-Amino-6-chloroimidazo[1,2-b]pyridazine
Overview
Description
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazopyridazine family. This compound is characterized by the presence of an imidazole ring fused to a pyridazine ring, with an amino group at the 2-position and a chlorine atom at the 6-position. It has a molecular formula of C6H5ClN4 and a molecular weight of 168.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloroimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridazine with an amine source, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-chloroimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as methanol or dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Catalysts like palladium on carbon or sodium borohydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Substituted Derivatives: Products with various functional groups replacing the chlorine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states, leading to different chemical properties.
Cyclized Products: More complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
2-Amino-6-chloroimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, affecting their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
2-Amino-6-chloroimidazo[1,2-b]pyridazine can be compared with other similar compounds, such as:
6-Chloroimidazo[1,2-b]pyridazine: Lacks the amino group at the 2-position, leading to different chemical reactivity and biological activity.
2-Amino-6-fluoroimidazo[1,2-b]pyridazine: Substitution of chlorine with fluorine alters the compound’s electronic properties and potential interactions with biological targets.
2-Amino-6-bromoimidazo[1,2-b]pyridazine: The presence of a bromine atom instead of chlorine can affect the compound’s reactivity and biological effects.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and resulting chemical and biological properties.
Biological Activity
2-Amino-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C6H5ClN4. Its structure features an imidazo-pyridazine ring system, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Kinase Inhibition : The compound has been identified as a potent inhibitor of specific kinases, particularly phosphoinositide 3-kinase gamma (PI3Kγ), which plays a crucial role in cellular signaling pathways related to inflammation and cancer progression. Inhibition of PI3Kγ has been linked to reduced cell migration and cytokine production in immune cells .
- Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluating its effects on cancer cell lines revealed:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 5.4 | Induction of apoptosis via kinase inhibition |
MCF-7 (Breast Cancer) | 3.8 | Cell cycle arrest and apoptosis induction |
HeLa (Cervical Cancer) | 4.5 | Inhibition of proliferation through signaling disruption |
This data highlights the compound's potential as an anticancer agent through various mechanisms.
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed against several bacterial strains:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
These results indicate that the compound possesses moderate antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Case Study 1: Inhibition of PI3Kγ
A study conducted on the effects of this compound on PI3Kγ showed that it significantly inhibited the enzyme's activity in vitro. The compound was tested at varying concentrations, demonstrating a half-maximal inhibitory concentration (IC50) of approximately 7.1 nM. This finding underscores its potential as a therapeutic agent for diseases where PI3Kγ is implicated, such as autoimmune disorders and certain cancers .
Case Study 2: Antitumor Effects in Animal Models
In vivo studies using mouse models with induced tumors have shown that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was primarily attributed to the induction of apoptosis in tumor cells and inhibition of angiogenesis. These promising results warrant further investigation into its clinical applications .
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHNVCGISXDBIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677833 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887625-09-4 | |
Record name | 6-Chloroimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.